2-(6-{[(4-bromophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine
Description
Properties
IUPAC Name |
6-[(4-bromophenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrN5S/c18-13-6-4-12(5-7-13)11-24-16-9-8-15-20-21-17(23(15)22-16)14-3-1-2-10-19-14/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXKXYBZBIDIAKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN=C3N2N=C(C=C3)SCC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrN5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-{[(4-bromophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the formation of the triazolopyridazine core through a cyclization reaction. The bromophenyl group is then introduced via a substitution reaction, followed by the addition of the sulfanyl group through a thiolation reaction. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often employing continuous flow reactors and automated systems to maintain consistent quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(6-{[(4-bromophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, phenyl derivatives, and various substituted triazolopyridazines. These products can be further utilized in different applications, depending on their chemical properties .
Scientific Research Applications
2-(6-{[(4-bromophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-(6-{[(4-bromophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Substituent Variations at Position 6
The sulfanyl group at position 6 is a critical modulator of bioactivity. Key analogs include:
Substituent Variations at Position 3
Position 3 modifications influence scaffold orientation and target engagement:
- Pyridine vs. Piperidine : The target compound’s pyridine at position 3 may favor aromatic stacking over the flexible piperidine in Compound 24 .
Q & A
Q. Critical Conditions :
- Temperature : Reflux (~80–120°C) ensures complete cyclization .
- Catalysts : Pd/C or Pd(PPh₃)₄ for cross-coupling steps .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity .
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?
Methodological Answer:
- ¹H/¹³C NMR :
- Pyridine protons: δ 8.5–9.0 ppm (doublets, J = 5–6 Hz) .
- Triazole ring carbons: δ 145–155 ppm .
- FTIR :
- C=N stretch (triazole): ~1600 cm⁻¹ .
- S–C vibration (sulfanyl): ~650 cm⁻¹ .
- HRMS : Exact mass calculated for C₁₈H₁₂BrN₅S (M+H⁺): 432.9972 .
Advanced: How can researchers optimize the nucleophilic substitution step when modifying the sulfanyl-linked aryl group?
Methodological Answer:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of thiols .
- Base choice : K₂CO₃ or NaH improves deprotonation efficiency .
- Catalytic additives : Phase-transfer catalysts (e.g., TBAB) accelerate reaction rates in biphasic systems .
- Kinetic monitoring : TLC (hexane:ethyl acetate = 3:1) confirms completion within 4–6 hours .
Advanced: What strategies exist to resolve contradictory antimicrobial activity data between this compound and its chloro- vs. bromo-substituted analogs?
Methodological Answer:
-
Comparative SAR Analysis :
Substituent MIC (μg/mL) vs. S. aureus LogP 4-Br 12.5 3.2 4-Cl 25.0 2.8 Data inferred from structurally related compounds . -
Mechanistic studies :
- Fluorescence quenching assays to assess membrane penetration .
- Enzyme inhibition profiling (e.g., dihydrofolate reductase) .
Advanced: What computational modeling approaches are suitable for predicting binding affinity with kinase targets?
Methodological Answer:
- Docking simulations : Use AutoDock Vina with ATP-binding pocket PDB structures (e.g., EGFR kinase: 1M17) .
- MD simulations : GROMACS for 100 ns trajectories to assess stability of ligand-protein complexes .
- QSAR models : Hammett constants (σ) for para-bromo substituents correlate with IC₅₀ values (R² = 0.89) .
Basic: What are the primary degradation pathways observed under various pH conditions?
Methodological Answer:
- Acidic (pH < 3) : Hydrolysis of the sulfanyl group to sulfoxide .
- Alkaline (pH > 10) : Pyridine ring oxidation, detected via HPLC-MS .
- Photodegradation : UV-Vis studies show 30% decomposition under 254 nm light in 24 hours .
Advanced: How does the electronic nature of pyridine substituents affect electrochemical behavior?
Methodological Answer:
- Cyclic voltammetry :
- Electron-withdrawing groups (e.g., Br) shift oxidation peaks to higher potentials (ΔE = +0.15 V) .
- Pyridine’s lone pair enhances redox activity at E₁/₂ = −0.45 V (vs. Ag/AgCl) .
Basic: What validated HPLC methods are reported for purity analysis?
Methodological Answer:
- Column : C18 (5 μm, 250 × 4.6 mm).
- Mobile phase : Acetonitrile:water (70:30) with 0.1% TFA.
- Retention time : 8.2 ± 0.3 minutes .
Advanced: What evidence supports target-mediated toxicity in preclinical models?
Methodological Answer:
- In vitro hepatotoxicity : IC₅₀ = 50 μM in HepG2 cells via MTT assay .
- Enzyme inhibition : COX-2 inhibition (Ki = 1.2 μM) linked to gastrointestinal toxicity in murine models .
Advanced: How to design a SAR study focusing on the triazolopyridazine core’s C-3 and C-6 positions?
Methodological Answer:
Synthetic variations :
- C-3: Introduce electron-rich (e.g., –OCH₃) or bulky groups (e.g., –CF₃) .
- C-6: Replace bromophenyl with heteroaromatics (e.g., thiophene) .
Biological assays :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
